

# Application Notes and Protocols for Chemical Probe SGC-UBD253

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## Compound of Interest

Compound Name: ASN-1377642

Cat. No.: B1225881

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Disclaimer: The chemical probe **ASN-1377642** could not be identified. This document provides information on SGC-UBD253, a potent and selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).

Audience: Researchers, scientists, and drug development professionals.

## Introduction

SGC-UBD253 is a first-in-class chemical probe that potently and selectively targets the zinc-finger ubiquitin-binding domain (UBD) of HDAC6.<sup>[1][2][3][4]</sup> Unlike catalytic inhibitors of HDAC6, SGC-UBD253 allows for the specific investigation of the biological functions of the HDAC6-UBD, which is implicated in processes such as aggresome formation and autophagy by recognizing and binding to polyubiquitinated proteins.<sup>[1][5][6]</sup> This document provides detailed application notes and protocols for utilizing SGC-UBD253 and its corresponding negative control, SGC-UBD253N, to interrogate HDAC6-UBD function in biochemical and cellular contexts. SGC-UBD253N is a structurally similar molecule with significantly reduced activity, making it an ideal negative control for rigorous experimental design.<sup>[1][3]</sup>

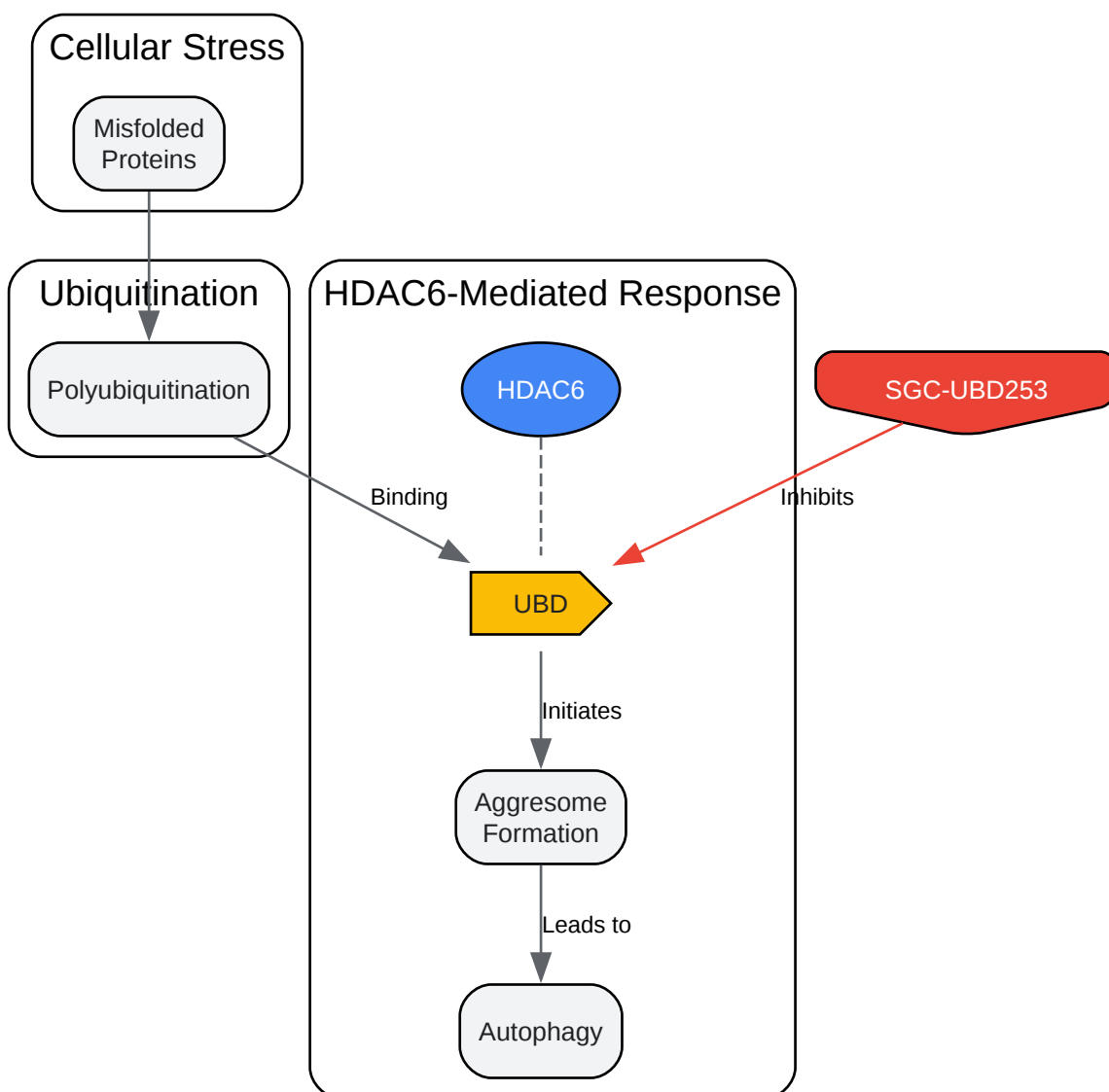
## Quantitative Data Summary

The following table summarizes the key quantitative data for SGC-UBD253 and its negative control, SGC-UBD253N.

Parameter	SGC-UBD253	SGC-UBD253N (Negative Control)	Assay Type	Target
KD	84 nM[2][7]	32 µM[2][7]	Surface Plasmon Resonance (SPR)	HDAC6-UBD
KD	80 nM[8]	Not Reported	Isothermal Titration Calorimetry (ITC)	HDAC6-UBD
Kdisp	0.44 µM[8]	Not Reported	Fluorescence Polarization (FP)	Full-length HDAC6
KD	0.26 µM[8]	Not Reported	Surface Plasmon Resonance (SPR)	Full-length HDAC6
EC50	1.9 µM[2]	Inactive[1]	NanoBRET (HDAC6-ISG15 Interaction)	Cellular
EC50	20 ± 2.7 µM[1][8]	Inactive[1]	NanoBRET (USP16-ISG15 Interaction)	Cellular

## Signaling Pathway

HDAC6 is a cytoplasmic deacetylase that plays a crucial role in cellular protein quality control. Its zinc-finger ubiquitin-binding domain (UBD) recognizes and binds to polyubiquitinated misfolded proteins. This interaction is a key step in the formation of aggresomes, which are cellular inclusions that sequester protein aggregates for subsequent clearance by autophagy. By inhibiting the HDAC6-UBD, SGC-UBD253 can be used to study the consequences of disrupting this pathway, such as the impairment of aggresome formation.



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Caption: HDAC6-UBD signaling in protein quality control.

## Experimental Protocols

### Fluorescence Polarization (FP) Peptide Displacement Assay

This biochemical assay is used to determine the binding affinity of SGC-UBD253 for the HDAC6-UBD by measuring the displacement of a fluorescently labeled ubiquitin-derived peptide.

### Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization assay.

### Materials:

- Purified recombinant HDAC6-UBD protein
- Fluorescently labeled ubiquitin C-terminal peptide (e.g., FITC-LRLRGG)
- SGC-UBD253 and SGC-UBD253N
- Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
- Black, low-volume 384-well assay plates
- Plate reader capable of measuring fluorescence polarization

### Procedure:

- Prepare a stock solution of the FITC-labeled peptide in the assay buffer.
- Prepare serial dilutions of SGC-UBD253 and SGC-UBD253N in DMSO, followed by a final dilution in assay buffer.
- In a 384-well plate, add the HDAC6-UBD protein to a final concentration optimized for a robust assay window.
- Add the FITC-labeled peptide to a final concentration, typically at or below its  $K_D$  for HDAC6-UBD.
- Add the serially diluted compounds to the wells. Include controls for no inhibitor (DMSO only) and no protein.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

- Measure the fluorescence polarization (in millipolarization, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.
- Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC<sub>50</sub> or K<sub>disp</sub> value.

## NanoBRET™ Protein-Protein Interaction Assay

This live-cell assay measures the disruption of the HDAC6-ubiquitin interaction by SGC-UBD253. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein labeled with a fluorescent ligand (acceptor).<sup>[1][9]</sup>

Experimental Workflow:

Caption: Workflow for the NanoBRET™ protein-protein interaction assay.

Materials:

- HEK293T cells
- Expression vectors for NanoLuc®-HDAC6 and HaloTag®-ISG15 (or another ubiquitin-like modifier that binds HDAC6-UBD)
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- HaloTag® NanoBRET™ 618 Ligand
- Nano-Glo® Substrate
- SGC-UBD253 and SGC-UBD253N
- White, solid-bottom 96-well assay plates
- Luminometer capable of measuring dual-filtered luminescence

Procedure:

- Co-transfect HEK293T cells with plasmids encoding NanoLuc®-HDAC6 and HaloTag®-ISG15 using a suitable transfection reagent. Incubate for 24 hours.
- Harvest the transfected cells and resuspend them in Opti-MEM®.
- Plate the cells in a 96-well white assay plate.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration and incubate.
- Add serial dilutions of SGC-UBD253 or SGC-UBD253N to the wells. Include DMSO as a vehicle control.
- Incubate the plate at 37°C in a CO2 incubator for the desired treatment time.
- Prepare the Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
- Immediately measure the donor emission (e.g., at 460 nm) and acceptor emission (e.g., at >610 nm) using a luminometer equipped with appropriate filters.
- Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal and subtracting the background ratio from control cells expressing only the NanoLuc® donor.
- Plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the EC50 value.[1]

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## References

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